molecular formula C9H13N3S B1598463 4-(4-Ethylphenyl)-3-thiosemicarbazide CAS No. 93693-01-7

4-(4-Ethylphenyl)-3-thiosemicarbazide

Cat. No.: B1598463
CAS No.: 93693-01-7
M. Wt: 195.29 g/mol
InChI Key: MXVVZBDSLDIVAW-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-3-thiosemicarbazide is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenyl ring substituted with an ethyl group and a thiosemicarbazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylphenyl)-3-thiosemicarbazide typically involves the reaction of 4-ethylphenyl isothiocyanate with hydrazine hydrate. The reaction is usually carried out in an aqueous medium under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety profiles compared to batch processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethylphenyl)-3-thiosemicarbazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Ethylphenyl)-3-thiosemicarbazide has diverse applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and as a potential therapeutic agent.

  • Medicine: It has shown promise in the development of new drugs for treating diseases such as cancer and bacterial infections.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 4-(4-Ethylphenyl)-3-thiosemicarbazide exerts its effects involves the interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(4-Ethylphenyl)-3-thiosemicarbazide is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include:

  • 4-(4-Methylphenyl)-3-thiosemicarbazide: Similar structure but with a methyl group instead of an ethyl group.

  • 4-(4-Propylphenyl)-3-thiosemicarbazide: Similar structure but with a propyl group instead of an ethyl group.

  • 4-(4-Butylphenyl)-3-thiosemicarbazide: Similar structure but with a butyl group instead of an ethyl group.

These compounds differ in their alkyl chain length, which can affect their physical, chemical, and biological properties.

Properties

IUPAC Name

1-amino-3-(4-ethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-2-7-3-5-8(6-4-7)11-9(13)12-10/h3-6H,2,10H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVVZBDSLDIVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390747
Record name 4-(4-Ethylphenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93693-01-7
Record name 4-(4-Ethylphenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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